An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-5-yl)pyridine: Molecular Structure, Properties, and Applications
An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-5-yl)pyridine: Molecular Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical properties, synthesis methodologies, and potential applications, offering valuable insights for professionals in drug discovery and development.
Molecular Structure and Chemical Identity
2-(1-methyl-1H-pyrazol-5-yl)pyridine is a biheterocyclic aromatic compound. Its structure features a pyridine ring substituted at the 2-position with a 1-methyl-1H-pyrazol-5-yl group[1]. The methylation at the N1 position of the pyrazole ring is a key feature, distinguishing it from its tautomeric isomers and imparting specific electronic and steric properties.
IUPAC Name and Other Identifiers
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Systematic IUPAC Name: 2-(1-methyl-1H-pyrazol-5-yl)pyridine
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Molecular Formula: C₉H₉N₃[1]
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Molecular Weight: 159.19 g/mol [2]
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CAS Number: 938066-21-8[1]
Structural Elucidation
The molecular architecture of 2-(1-methyl-1H-pyrazol-5-yl)pyridine consists of a six-membered pyridine ring linked to a five-membered pyrazole ring. The linkage is between the C2 carbon of the pyridine ring and the C5 carbon of the pyrazole ring. The pyrazole ring is further substituted with a methyl group at the N1 nitrogen atom.
Caption: 2D molecular structure of 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(1-methyl-1H-pyrazol-5-yl)pyridine is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [2] |
| CAS Number | 938066-21-8 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (commercially available) | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
Synthesis and Characterization
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Representative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a common and efficient method for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.
Workflow of Suzuki-Miyaura Cross-Coupling:
Caption: Generalized workflow for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1 equiv.), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
Spectroscopic Characterization (Predicted)
While a publicly available experimental spectrum for 2-(1-methyl-1H-pyrazol-5-yl)pyridine is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous pyrazole and pyridine derivatives[3][4].
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H6 | 8.60 - 8.50 | d | ~4.8 |
| Pyridine-H4 | 7.80 - 7.70 | td | ~7.7, 1.8 |
| Pyridine-H3 | 7.60 - 7.50 | d | ~7.9 |
| Pyrazole-H3 | 7.55 - 7.45 | d | ~1.9 |
| Pyridine-H5 | 7.30 - 7.20 | ddd | ~7.5, 4.8, 1.2 |
| Pyrazole-H4 | 6.40 - 6.30 | d | ~1.9 |
| N-CH₃ | 3.90 - 3.80 | s | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | 151.0 - 149.0 |
| Pyridine-C6 | 149.5 - 148.0 |
| Pyrazole-C5 | 143.0 - 141.0 |
| Pyrazole-C3 | 140.0 - 138.0 |
| Pyridine-C4 | 137.0 - 135.0 |
| Pyridine-C3 | 125.0 - 123.0 |
| Pyridine-C5 | 122.0 - 120.0 |
| Pyrazole-C4 | 107.0 - 105.0 |
| N-CH₃ | 38.0 - 36.0 |
Mass Spectrometry:
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Expected [M+H]⁺: m/z 160.0869
Applications in Drug Discovery and Development
The pyrazole and pyridine moieties are privileged scaffolds in medicinal chemistry, known for their wide range of biological activities[5][6]. The combination of these two rings in 2-(1-methyl-1H-pyrazol-5-yl)pyridine suggests its potential as a valuable building block for the development of novel therapeutic agents.
Potential Therapeutic Areas
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Oncology: Pyrazole derivatives have been extensively studied as anticancer agents, targeting various kinases and signaling pathways involved in tumor growth and proliferation[7]. The structural motif of 2-(1-methyl-1H-pyrazol-5-yl)pyridine could be explored for the design of inhibitors of targets such as VEGFR-2, which is implicated in angiogenesis[8].
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Anti-inflammatory: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Compounds incorporating this scaffold have shown potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.
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Antimicrobial: Both pyrazole and pyridine derivatives have demonstrated significant antibacterial and antifungal properties[5]. The unique electronic and steric features of 2-(1-methyl-1H-pyrazol-5-yl)pyridine could be leveraged to develop new antimicrobial agents to combat drug-resistant pathogens.
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Central Nervous System (CNS) Disorders: Pyrazole-containing compounds have been investigated for their activity on various CNS targets, including muscarinic receptors, showing potential for the treatment of neurological and psychiatric disorders[9].
Role as a Ligand in Bioinorganic Chemistry
The nitrogen atoms in both the pyridine and pyrazole rings of 2-(1-methyl-1H-pyrazol-5-yl)pyridine can act as coordination sites for metal ions. This property makes it a valuable ligand for the synthesis of metal complexes with potential applications in catalysis and as therapeutic or diagnostic agents[10][11]. The coordination chemistry of such ligands is an active area of research, with metal complexes showing enhanced biological activity compared to the free ligands.
Conclusion and Future Perspectives
2-(1-methyl-1H-pyrazol-5-yl)pyridine is a versatile heterocyclic compound with a well-defined molecular structure and accessible synthetic routes. Its combination of pyrazole and pyridine rings makes it a highly attractive scaffold for the design and synthesis of novel molecules with a wide range of potential applications in drug discovery and materials science. Further exploration of its biological activities and coordination chemistry is warranted to fully unlock its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.
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